

Structural Isomers and IUPAC Nomenclature

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Compound of Interest

Compound Name: 1-Bromo-3,3-dimethylpentane

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The molecular formula $C_7H_{15}Br$ represents numerous structural isomers. The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the longest continuous carbon chain containing the bromine atom, numbering the chain to give the bromine the lowest possible locant, and naming the substituents alphabetically.

There are nine constitutional isomers of heptane (C_7H_{16}), which serve as the carbon skeletons for the bromoheptane isomers.^{[1][2][3][4]} By considering all possible unique positions for the bromine atom on these nine skeletons, we can derive all the structural isomers of $C_7H_{15}Br$.

Data Presentation: Isomers of $C_7H_{15}Br$

The following table summarizes the structural isomers of $C_7H_{15}Br$, their IUPAC names, and their classification as primary (1°), secondary (2°), or tertiary (3°) alkyl bromides. Chiral centers are indicated with an asterisk (*), and the corresponding R/S configurations are noted where applicable.

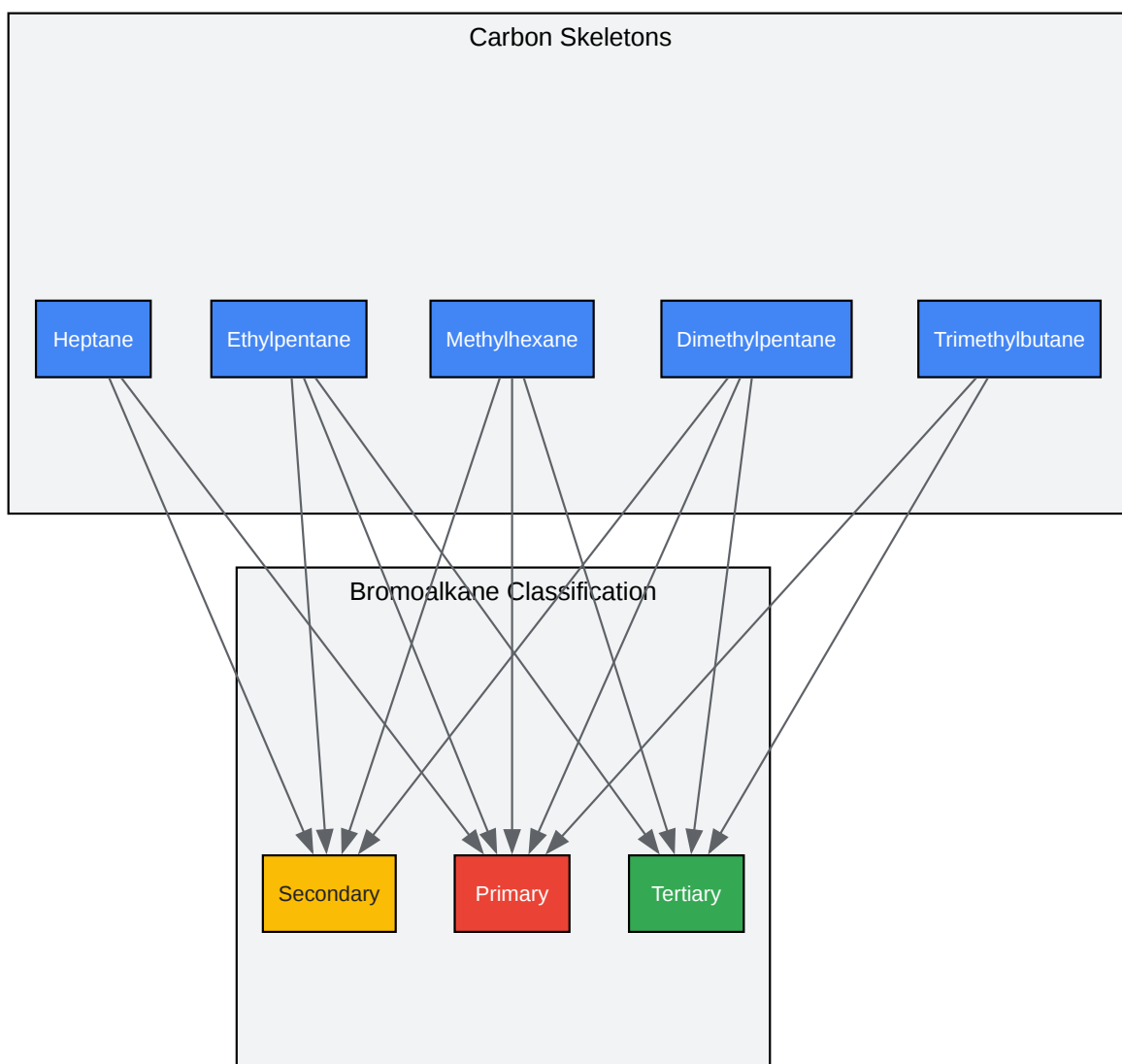
Carbon Skeleton	Structure	IUPAC Name	Classification	Chirality
Heptane	$\text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br}$	1-Bromoheptane	Primary	Achiral
$\text{CH}_3(\text{CH}_2)_4\text{CHBrCH}_3$	2-Bromoheptane	Secondary	Chiral (R/S)	
$\text{CH}_3(\text{CH}_2)_3\text{CHBrCH}_2\text{CH}_3$	3-Bromoheptane	Secondary	Chiral (R/S)	
$\text{CH}_3(\text{CH}_2)_2\text{CHBr}(\text{CH}_2)_2\text{CH}_3$	4-Bromoheptane	Secondary	Achiral	
2-Methylhexane	$(\text{CH}_3)_2\text{CH}(\text{CH}_2)_3\text{CH}_2\text{Br}$	1-Bromo-4-methylhexane	Primary	Achiral
$(\text{CH}_3)_2\text{CH}(\text{CH}_2)_2\text{CHBrCH}_3$	2-Bromo-4-methylhexane	Secondary	Chiral (R/S)	
$(\text{CH}_3)_2\text{CHCH}_2\text{CH}_2\text{CHBrCH}_3$	3-Bromo-4-methylhexane	Secondary	Chiral (R/S)	
$(\text{CH}_3)_2\text{CBr}(\text{CH}_2)_2\text{CH}_2\text{CH}_3$	2-Bromo-2-methylhexane	Tertiary	Achiral	
$\text{CH}_3\text{CHBrCH}(\text{CH}_3)(\text{CH}_2)_2\text{CH}_3$	2-Bromo-3-methylhexane	Secondary	Chiral (R/S)	
$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CHBrCH}_3$	5-Bromo-2-methylhexane	Secondary	Chiral (R/S)	
$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CHBrCH}_2\text{CH}_3$	4-Bromo-3-methylhexane	Secondary	Chiral (R/S)	
$\text{CH}_3\text{CH}_2\text{CBr}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_3$	3-Bromo-3-methylhexane	Tertiary	Chiral (R/S)	
3-Methylhexane	$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)(\text{CH}_2)_2\text{CH}_2\text{Br}$	1-Bromo-3-methylhexane	Primary	Chiral (R/S)

$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{CHBrCH}_3$	2-Bromo-3-methylhexane	Secondary	Chiral (R/S)	
$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CHBrCH}_2\text{CH}_3$	3-Bromo-3-methylhexane	Tertiary	Chiral (R/S)	
$\text{CH}_3\text{CH}_2\text{CHBrCH}(\text{CH}_3)\text{CH}_2\text{CH}_3$	4-Bromo-3-methylhexane	Secondary	Chiral (R/S)	
2,2-Dimethylpentane	$(\text{CH}_3)_3\text{C}(\text{CH}_2)_2\text{CH}_2\text{Br}$	1-Bromo-3,3-dimethylpentane	Primary	Achiral
$(\text{CH}_3)_3\text{CCCH}_2\text{CHBrCH}_3$	2-Bromo-3,3-dimethylpentane	Secondary	Chiral (R/S)	
$(\text{CH}_3)_3\text{CCCHBrCH}_2\text{CH}_3$	3-Bromo-2,2-dimethylpentane	Secondary	Achiral	
2,3-Dimethylpentane	$(\text{CH}_3)_2\text{CHCH}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{Br}$	1-Bromo-2,3-dimethylpentane	Primary	Chiral (R/S)
$(\text{CH}_3)_2\text{CHCH}(\text{CH}_3)\text{CHBrCH}_3$	2-Bromo-2,3-dimethylpentane	Secondary	Chiral (R/S)	
$(\text{CH}_3)_2\text{CBrCH}(\text{CH}_3)\text{CH}_2\text{CH}_3$	2-Bromo-2,3-dimethylpentane	Tertiary	Chiral (R/S)	
$(\text{CH}_3)_2\text{CHCHBrCH}(\text{CH}_3)\text{CH}_3$	3-Bromo-2,3-dimethylpentane	Secondary	Chiral (R/S)	
2,4-Dimethylpentane	$(\text{CH}_3)_2\text{CHCH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{Br}$	1-Bromo-2,4-dimethylpentane	Primary	Chiral (R/S)
$(\text{CH}_3)_2\text{CHCH}_2\text{CBr}(\text{CH}_3)_2$	2-Bromo-2,4-dimethylpentane	Tertiary	Achiral	
$(\text{CH}_3)_2\text{CHCHBrCH}(\text{CH}_3)_2$	3-Bromo-2,4-dimethylpentane	Secondary	Achiral	
3,3-Dimethylpentane	$\text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)_2\text{CH}_2\text{CH}_2\text{Br}$	1-Bromo-3,3-dimethylpentane	Primary	Achiral
$\text{CH}_3\text{CH}_2\text{C}(\text{CH}_3)_2\text{CHBrCH}_3$	2-Bromo-3,3-dimethylpentane	Secondary	Chiral (R/S)	

3-Ethylpentane	(CH ₃ CH ₂) ₂ CHCH ₂ CH ₂ Br	1-Bromo-3-ethylpentane	Primary	Achiral
(CH ₃ CH ₂) ₂ CHCHBrCH ₃	2-Bromo-3-ethylpentane	Secondary	Chiral (R/S)	
(CH ₃ CH ₂) ₂ CBrCH ₂ CH ₃	3-Bromo-3-ethylpentane	Tertiary	Achiral	
2,2,3-Trimethylbutane	(CH ₃) ₃ CCCH(CH ₃)CH ₂ Br	1-Bromo-2,2,3-trimethylbutane	Primary	Chiral (R/S)
(CH ₃) ₃ CCBrCH(CH ₃) ₂	2-Bromo-2,3,3-trimethylbutane	Tertiary	Achiral	

Logical Relationships: Classification of C₇H₁₅Br Isomers

The isomers of C₇H₁₅Br can be logically classified based on their carbon skeleton and the type of carbon atom to which the bromine is attached (primary, secondary, or tertiary). This classification is crucial as it influences the reactivity and the types of reactions the isomers undergo (e.g., S_N1 vs. S_N2, E1 vs. E2).

Classification of C₇H₁₅Br Isomers[Click to download full resolution via product page](#)

Caption: Logical classification of C₇H₁₅Br isomers.

Experimental Protocols

The synthesis and characterization of bromoalkane isomers are fundamental procedures in organic chemistry. Below are detailed methodologies for these key experiments.

Synthesis of Bromoalkanes from Alcohols

A common method for the synthesis of bromoalkanes is the reaction of the corresponding alcohol with a source of hydrogen bromide.

Objective: To synthesize a bromoheptane isomer from its corresponding heptanol isomer.

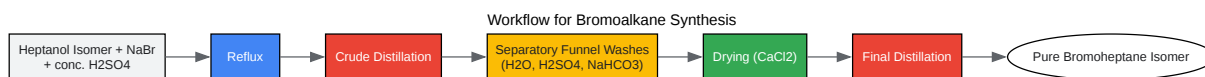
Materials:

- Heptanol isomer (e.g., 1-heptanol)
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H₂SO₄)
- Water (H₂O)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous calcium chloride (CaCl₂)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Heating mantle
- Ice bath

Procedure:

- In a round-bottom flask, combine the chosen heptanol isomer and sodium bromide.

- Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant swirling. The sulfuric acid reacts with sodium bromide to generate hydrogen bromide in situ.[5][6][7]
- Once the addition is complete, assemble a reflux apparatus and heat the mixture gently for a specified period (e.g., 45-60 minutes) to drive the reaction to completion.
- After reflux, allow the mixture to cool. Reconfigure the apparatus for distillation and distill the crude bromoalkane. The bromoalkane will co-distill with water.
- Transfer the distillate to a separatory funnel. Two layers will form; the lower, denser layer is the crude bromoalkane.
- Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove any unreacted alcohol), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, water. After each wash, separate and retain the organic layer.
- Dry the crude bromoalkane over anhydrous calcium chloride.
- Perform a final distillation to purify the bromoalkane, collecting the fraction that boils at the expected temperature for the specific isomer.



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Caption: Experimental workflow for bromoalkane synthesis.

Characterization of Bromoalkanes

The synthesized bromoalkane isomers can be characterized using various spectroscopic techniques.

3.2.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For bromoalkanes, the key absorption is the C-Br stretching vibration.

- C-Br Stretch: A strong absorption band is typically observed in the fingerprint region of the spectrum, between 690 and 515 cm^{-1} .^{[8][9]}
- C-H Bending: For terminal alkyl bromides ($-\text{CH}_2\text{Br}$), a characteristic C-H wag can be seen between 1300 and 1150 cm^{-1} .^{[8][9]}

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The chemical shift of protons attached to the carbon bearing the bromine atom is typically in the range of 3.0-4.0 ppm. The splitting pattern (multiplicity) of this signal provides information about the number of adjacent protons.
- ^{13}C NMR: The carbon atom bonded to the bromine atom is deshielded and will have a chemical shift in the range of 25-65 ppm. The number of distinct signals in the spectrum indicates the number of non-equivalent carbon atoms in the molecule, which is a powerful tool for distinguishing between isomers.

3.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak (M^+): Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.^[10] This results in two molecular ion peaks (M^+ and $\text{M}+2$) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

By combining the data from these techniques, the precise structure of a synthesized $\text{C}_7\text{H}_{15}\text{Br}$ isomer can be unequivocally determined.

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